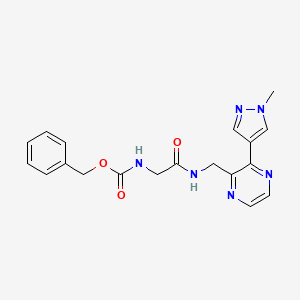
benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is a complex organic compound that features a benzyl group, a pyrazole ring, and a pyrazine ring
作用機序
Target of Action
Compounds of the pyrazole series are known to exhibit various pharmacological properties and are components of many medicines .
Mode of Action
It’s known that the biological activity of small molecules containing both pyrazole and benzimidazole fragments is the subject of extensive and detailed studies .
Biochemical Pathways
Compounds containing pyrazole and benzimidazole fragments are known to interact with various biochemical pathways .
Result of Action
Compounds of the pyrazole series are known to exhibit various pharmacological properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common method includes the condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This reaction facilitates the formation of the pyrazole and pyrazine rings, which are then further functionalized to introduce the benzyl and carbamate groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the use of less toxic and more cost-effective reagents is preferred to ensure sustainability and economic viability.
化学反応の分析
Types of Reactions
Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms in the pyrazole and pyrazine rings.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used under anhydrous conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction could result in amine derivatives.
科学的研究の応用
Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate and its potential therapeutic effects.
Industry: It is utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
類似化合物との比較
Similar Compounds
Pyrazole Derivatives: Compounds like celecoxib and stanozolol contain pyrazole rings and exhibit various pharmacological activities.
Pyrazine Derivatives: Pyrazine-based compounds are known for their roles in pharmaceuticals and agrochemicals.
Uniqueness
Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)amino)-2-oxoethyl)carbamate is unique due to its combination of benzyl, pyrazole, and pyrazine moieties
特性
IUPAC Name |
benzyl N-[2-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methylamino]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O3/c1-25-12-15(9-24-25)18-16(20-7-8-21-18)10-22-17(26)11-23-19(27)28-13-14-5-3-2-4-6-14/h2-9,12H,10-11,13H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYMWJBXLPRHRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
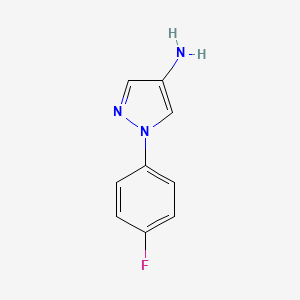
![1'-(2-(cyclopentylthio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2863101.png)
![2-{[7-(2-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}acetonitrile](/img/structure/B2863106.png)
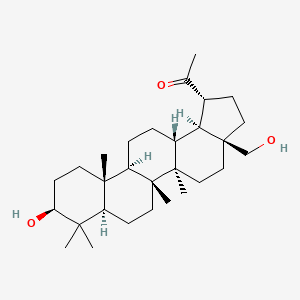
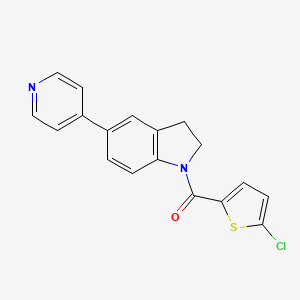
![Methyl 4-bromo-1H-benzo[D]imidazole-2-carboxylate](/img/structure/B2863112.png)
![5,7-dimethyl-9-(2-methylbenzyl)-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2863113.png)
![3-((3-Fluorobenzyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2863115.png)
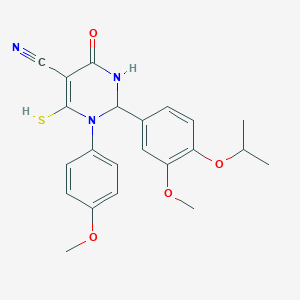
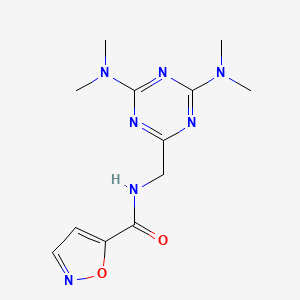
![Methyl 2-chloro-5-[(chloroacetyl)amino]benzoate](/img/structure/B2863119.png)
![N-[2-(2-Oxopyridin-1-yl)-1-phenylethyl]but-2-ynamide](/img/structure/B2863120.png)
![5-bromo-2-chloro-N-[4-methyl-3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2863122.png)
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-mesitylacetamide](/img/structure/B2863123.png)
